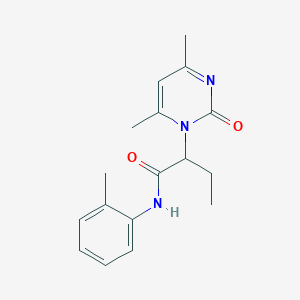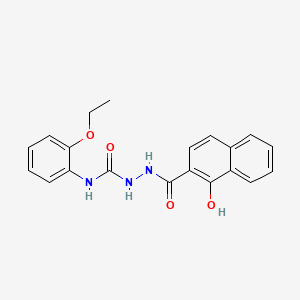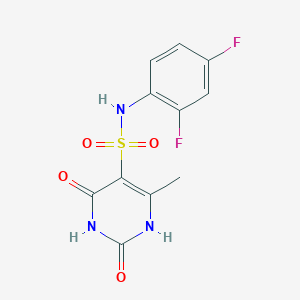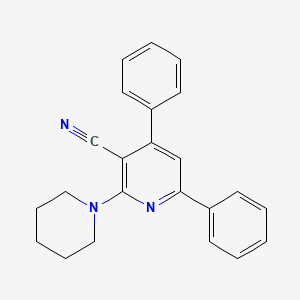
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide, commonly known as DM-3189, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antitumor agents, which are designed to inhibit the growth and spread of cancer cells in the body. DM-3189 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. DM-3189 binds to Hsp90 and inhibits its activity, leading to the destabilization and degradation of these cancer-promoting proteins. This results in the inhibition of cancer cell growth and the induction of cancer cell death.
Biochemical and Physiological Effects
DM-3189 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the RAF/MEK/ERK pathway, and the JAK/STAT pathway. DM-3189 also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
DM-3189 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively characterized in preclinical models of cancer. DM-3189 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of Hsp90 in cancer biology. However, DM-3189 has some limitations for use in laboratory experiments. It is a potent inhibitor of Hsp90, which can make it difficult to separate the effects of Hsp90 inhibition from other cellular processes. DM-3189 also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on DM-3189. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could improve the efficacy and safety of these drugs for the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition, which could help to personalize treatment for individual patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DM-3189 in patients with cancer.
合成方法
The synthesis of DM-3189 involves several steps, starting with the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid with 2-methylphenylamine to form the intermediate 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)acetamide. This intermediate is then reacted with 1-bromo-3-methylbutan-2-one to form DM-3189. The synthesis of DM-3189 is a complex process that requires expertise in organic chemistry and chemical engineering.
科学研究应用
DM-3189 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that DM-3189 has potent antitumor activity, and is effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. DM-3189 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
属性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-5-15(20-13(4)10-12(3)18-17(20)22)16(21)19-14-9-7-6-8-11(14)2/h6-10,15H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAVXFOIGUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)


![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)
![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
